CA XII vs. CA II Isoform Selectivity: >50‑Fold Discrimination
The compound exhibits a Ki of 201 nM for human carbonic anhydrase XII while showing negligible inhibition of human carbonic anhydrase II (Ki > 10 000 nM) in the same stopped‑flow CO₂ hydration assay [1]. This selectivity ratio (CA II/CA XII) exceeds 50, in stark contrast to the non‑selective reference inhibitor acetazolamide, which inhibits CA II with a Ki of ≈12 nM and CA XII with a Ki of ≈5.7 nM (ratio ≈2.1) [2]. The data directly quantifies the functional discrimination achieved by the 3‑methylpiperidine sulfonyl moiety.
| Evidence Dimension | Ki against human CA XII vs. CA II |
|---|---|
| Target Compound Data | CA XII Ki = 201 nM; CA II Ki > 10 000 nM |
| Comparator Or Baseline | Acetazolamide: CA XII Ki ≈ 5.7 nM; CA II Ki ≈ 12 nM |
| Quantified Difference | Selectivity ratio (CA II/CA XII): >50 for target compound vs. ≈2.1 for acetazolamide |
| Conditions | Recombinant human carbonic anhydrase isoforms; stopped-flow CO₂ hydration assay; 15 min pre‑incubation |
Why This Matters
Purchasing a selective CA XII inhibitor avoids the confounding dual inhibition of CA II, which is responsible for many side-effects and off-target activities in cellular and in vivo models.
- [1] BindingDB BDBM50051104 (ChEMBL CHEMBL3311026). Ki data for 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide against CA XII and CA II. View Source
- [2] Supuran CT. Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2010;20(12):3467-3474. (Review containing acetazolamide Ki values for CA II and CA XII). View Source
